6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
CAS No.: 1203419-34-4
Cat. No.: VC3394538
Molecular Formula: C15H9BrCl2N2O
Molecular Weight: 384.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203419-34-4 |
|---|---|
| Molecular Formula | C15H9BrCl2N2O |
| Molecular Weight | 384.1 g/mol |
| IUPAC Name | 6-bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride |
| Standard InChI | InChI=1S/C15H8BrClN2O/c16-10-1-2-13-11(7-10)12(15(17)20)8-14(19-13)9-3-5-18-6-4-9/h1-8H |
| Standard InChI Key | CALWOZDMTDAGIJ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Br)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl.Cl |
Introduction
Chemical Properties and Structure
Basic Identification and Physicochemical Properties
6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is identified by CAS number 1203419-34-4. It has a molecular formula of C15H9BrCl2N2O and a molecular weight of 384.1 g/mol. The compound exists as a solid at room temperature, which is typical for many quinoline derivatives with similar molecular weights and substitution patterns.
Structural Features
The compound possesses several distinguishing structural features that contribute to its chemical behavior:
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A quinoline core structure (bicyclic heterocycle with a benzene ring fused to a pyridine ring)
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A bromine substituent at the 6-position of the quinoline ring
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A pyridin-4-yl group attached at the 2-position
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A carbonyl chloride (acid chloride) group at the 4-position
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A hydrochloride salt form
These structural elements combine to create a molecule with multiple reactive sites and a distinct three-dimensional configuration that influences its chemical and biological properties.
Structure-Property Relationships
The presence of both halogen atoms (bromine and chlorine) and the carbonyl functionality introduces significant electron-withdrawing effects that influence the electron distribution across the molecule. This electronic profile affects both its reactivity and potential binding interactions with biological targets. The pyridine ring introduces additional nitrogen-based hydrogen bonding capability, potentially enhancing interactions with protein targets.
Synthesis Methods
General Synthetic Approaches
Reactivity Profile
General Reactivity Characteristics
The reactivity of 6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is significantly influenced by its multiple functional groups. The compound exhibits enhanced reactivity due to the presence of both halogen substituents and the carbonyl chloride group.
Nucleophilic Substitution Reactions
The carbonyl chloride group is particularly susceptible to nucleophilic attack, making this compound valuable for further functionalization through reactions with various nucleophiles such as amines, alcohols, or thiols. These reactions typically proceed via nucleophilic acyl substitution mechanisms, resulting in the formation of amides, esters, or thioester derivatives, respectively.
Biological Activities and Applications
Structure-Activity Relationships
Table 1: Structure-Activity Relationships in Related Quinoline Derivatives
| Structural Feature | Potential Biological Effect | Proposed Mechanism |
|---|---|---|
| Quinoline core | Base pharmacophore for various activities | Interaction with DNA, enzymes, or receptors |
| 6-Bromo substituent | Enhanced lipophilicity and membrane permeability | Improved cellular uptake |
| 2-Pyridin-4-yl group | Hydrogen bonding capabilities | Target protein interaction |
| 4-Carbonyl chloride | Reactive site for covalent binding | Potential for irreversible inhibition |
The compound's specific substitution pattern might influence its selectivity and potency toward particular biological targets, making it a valuable synthetic intermediate for developing targeted therapeutic agents.
Research Applications and Chemical Utility
Role as a Chemical Intermediate
6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride serves as a valuable intermediate in the synthesis of more complex molecules. The carbonyl chloride group enables facile modification through various nucleophilic substitution reactions, allowing for the creation of compound libraries for biological screening.
Medicinal Chemistry Applications
In medicinal chemistry, this compound provides a versatile scaffold for structure-activity relationship studies. The presence of multiple sites for chemical modification allows researchers to systematically explore how structural changes affect biological activity, helping to optimize lead compounds for desired pharmacological properties.
Synthesis Optimization and Scale-Up Considerations
Laboratory Scale Synthesis
At the laboratory scale, the synthesis of 6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride typically employs standard organic chemistry techniques. Key considerations include:
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Control of reaction conditions (temperature, solvent, reaction time)
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Purification methods to achieve high purity
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Handling precautions due to the reactive acid chloride functionality
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Yield optimization through reaction parameter adjustment
Industrial Production Considerations
For larger-scale production, additional factors become important:
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Use of more economical reagents and catalysts
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Implementation of continuous flow processes where appropriate
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Automated reactor systems for improved reproducibility
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Waste minimization strategies
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Process safety assessments due to the reactive nature of intermediates
Analytical Monitoring
Quality control during synthesis typically involves techniques such as:
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High-performance liquid chromatography (HPLC)
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Nuclear magnetic resonance (NMR) spectroscopy
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Mass spectrometry
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Infrared spectroscopy
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Elemental analysis
These methods ensure the identity, purity, and consistent quality of the final product.
Comparative Analysis with Related Compounds
Structural Analogues
Table 2: Comparison with Related Quinoline Derivatives
| Compound | Molecular Weight (g/mol) | Key Structural Differences | Notable Properties |
|---|---|---|---|
| 6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride | 384.1 | Reference compound | Multiple reactive sites, quinoline core with specific substituents |
| 6-Bromo-2,4-dichloroquinoline | 276.94 | Lacks pyridine ring and acid chloride group | Simpler structure, different reactivity profile |
| 6-Bromoquinolin-2(1H)-one | ~224 (estimated) | Lactam structure, lacks pyridine and acid chloride | Different hydrogen bonding profile, less reactive |
| 6-Bromo-2-chloroquinoline | ~242 (estimated) | Lacks pyridine and acid chloride, chlorine at 2-position | Intermediate in synthesis of more complex quinolines |
This comparison highlights the unique combination of functional groups present in 6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride that distinguishes it from simpler quinoline derivatives .
Functional Group Effects
The presence of specific functional groups in 6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride confers distinct properties compared to its structural analogues. The acid chloride group introduces a highly reactive site for derivatization, while the pyridine ring adds potential for hydrogen bonding and metal coordination. These features expand the range of possible chemical transformations and potential biological interactions beyond what would be possible with simpler quinoline derivatives .
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